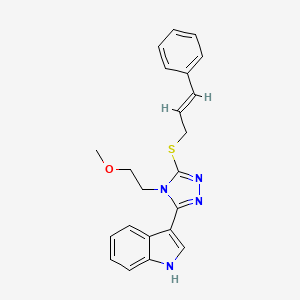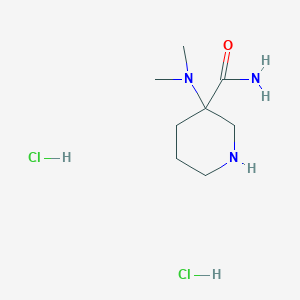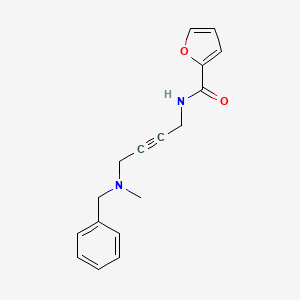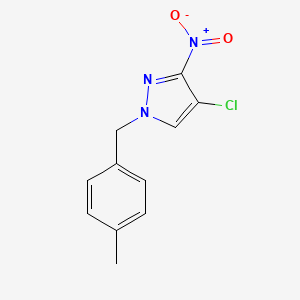
(E)-3-(5-(cinnamylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains an indole ring and a 1,2,4-triazole ring, which are common structures in many biologically active compounds . The presence of the cinnamylthio and 2-methoxyethyl groups could potentially influence the compound’s reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include an indole ring and a 1,2,4-triazole ring. The cinnamylthio and 2-methoxyethyl groups are likely attached to these rings .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and 1,2,4-triazole rings, as well as the cinnamylthio and 2-methoxyethyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature, given its molecular complexity .Scientific Research Applications
Antioxidant and Antimicrobial Properties
- Compounds similar to (E)-3-(5-(cinnamylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole have been synthesized and evaluated for their potential as antioxidants and antimicrobials. For instance, derivatives containing the 1,2,4-triazole moiety have shown promising DPPH radical scavenging capacity, comparable to BHT, and some compounds exhibited slight antimicrobial activity against various test microorganisms (Baytas, Kapçak, Çoban, & Özbilge, 2012).
Anticholinesterase Activity
- Certain triazole and triazolothiadiazine derivatives, which share structural similarities with the compound , have been synthesized as cholinesterase inhibitors. These compounds showed promising anticholinesterase activity, suggesting potential therapeutic applications (Mohsen, 2012).
Antifungal and Antibacterial Agents
- Triazole derivatives, including those with indole moieties, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibited significant antimicrobial activity, suggesting their potential use as antimicrobial agents (Kaplancikli, Turan-Zitouni, Ozdemir, & Revial, 2008).
Antineoplastic Activity
- Indolyl-1,2,4-triazole derivatives have been synthesized and evaluated for their antineoplastic activity. Some compounds in this category demonstrated promising results, indicating their potential as cancer treatment agents (Farghaly, Haider, & Lee, 2012).
Anticancer Agents through SIRT1 Inhibition
- A series of indole-triazole derivatives have been synthesized and evaluated for anticancer activity. Some of these compounds showed potent inhibitory action against cancer cell lines and inhibited the deacetylation activity of SIRT1 enzyme, suggesting their potential as anticancer agents (Panathur et al., 2013).
Insecticidal Activity
- Some indole derivatives containing triazole units have been synthesized and evaluated for their insecticidal activity. These compounds showed promising results against Periplaneta americana, indicating their potential use in pest control (Jain, Sharma, & Kumar, 2013).
Antifungal Activity
- Novel triazolylindole derivatives have been synthesized and tested for their antifungal properties. Some of these compounds exhibited notable antifungal activity, highlighting their potential as antifungal agents (Singh & Vedi, 2014).
Future Directions
properties
IUPAC Name |
3-[4-(2-methoxyethyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS/c1-27-14-13-26-21(19-16-23-20-12-6-5-11-18(19)20)24-25-22(26)28-15-7-10-17-8-3-2-4-9-17/h2-12,16,23H,13-15H2,1H3/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEFXTAUEHKKMG-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=NN=C1SC/C=C/C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-Fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2419112.png)
![Methyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2419113.png)
![N-cyclohexyl-2-(4-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2419114.png)
![2-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2419118.png)


![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2419121.png)
![2-(4-Methoxyphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2419125.png)
![7-(3-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B2419126.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2419129.png)
![N-[3-(4-Cyclopropyl-7-fluoro-2,3-dihydroquinoxalin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2419130.png)

